amine CAS No. 1248775-08-7](/img/structure/B1453915.png)

[2-(3,4-Dichlorophenoxy)butyl](methyl)amine

Descripción general

Descripción

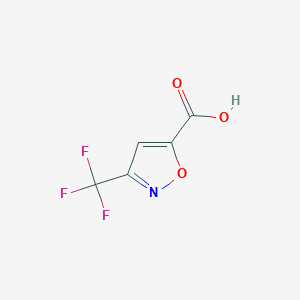

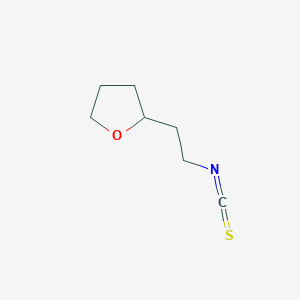

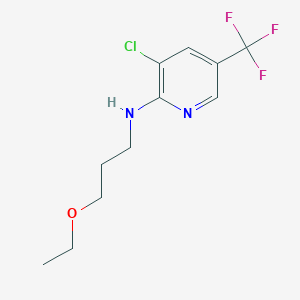

“2-(3,4-Dichlorophenoxy)butylamine” is an organic compound with the molecular formula C11H15Cl2NO . It is available for research purposes and is sold by various chemical suppliers .

Molecular Structure Analysis

The molecular weight of “2-(3,4-Dichlorophenoxy)butylamine” is 248.15 g/mol . The exact structure is not provided in the sources, but it would consist of a butyl group attached to a dichlorophenoxy group via an ether linkage, with a methylamine group also attached to the butyl group .Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of “2-(3,4-Dichlorophenoxy)butylamine” are not specified in the available sources .Aplicaciones Científicas De Investigación

Terpenoid Biosynthesis Regulation

This compound has been synthesized with the intention to regulate terpenoid biosynthesis in plants . Terpenoids are a large class of organic chemicals derived from five-carbon isoprene units that are combined to produce a great variety of structures. They play a vital role in the growth and development of plants, serving as hormones, pigments, and other essential components.

Polyisoprene Biosynthesis Stimulation

It has been reported to stimulate polyisoprene biosynthesis in guayule (Parthenium argentatum Gray) . Polyisoprene is a natural rubber, and guayule is a plant that can be used as an alternative source of rubber. Enhancing polyisoprene biosynthesis could have significant implications for the rubber industry.

Carotenoid Biosynthesis in Citrus and Microorganisms

Analogous compounds have shown effects on carotenoid biosynthesis in citrus fruits and microorganisms . Carotenoids are important antioxidants and pigments that provide health benefits and are essential for plant health.

Alleviation of Salinity Stress in Maize

Exogenous application of a similar compound, 2-(3,4-Dichlorophenoxy) triethylamine, has been found to alleviate salinity stress in maize by enhancing photosynthetic capacity, improving water status, and maintaining K+/Na+ homeostasis . This suggests that 2-(3,4-Dichlorophenoxy)butylamine could potentially have similar applications in improving crop resilience to salinity stress.

Potential in Phospholipid Synthesis

The structure of 2-(3,4-Dichlorophenoxy)butylamine incorporates bioregulatory structures in a phospholipid type structure, intended for better absorption by mature plants . Phospholipids are a class of lipids that are a major component of all cell membranes as they can form lipid bilayers.

Research in Synthetic Chemistry

The compound’s synthesis and the attempted synthesis of its derivatives provide valuable insights into synthetic chemistry practices . It offers a case study in the challenges of nucleophilic substitution reactions, particularly when steric hindrance and electronic effects are at play.

Safety and Hazards

Propiedades

IUPAC Name |

2-(3,4-dichlorophenoxy)-N-methylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2NO/c1-3-8(7-14-2)15-9-4-5-10(12)11(13)6-9/h4-6,8,14H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COARTXZNHUMTTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC)OC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(3,4-Dichlorophenoxy)butyl](methyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

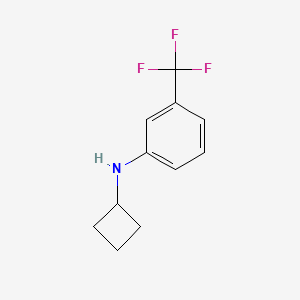

![{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine](/img/structure/B1453840.png)

![methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate](/img/structure/B1453845.png)

![{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1453847.png)

![1-[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine](/img/structure/B1453849.png)